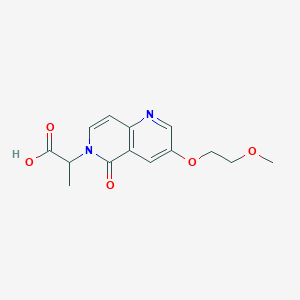
2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid is a complex organic compound with a unique structure that includes a naphthyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthyridine ring and the introduction of the methoxyethoxy and propanoic acid groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while reduction can lead to the formation of reduced naphthyridine compounds.
Aplicaciones Científicas De Investigación
2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxyethoxy)propanoic acid
- 2-(2-Methoxyethoxy)acetic acid
- 2-(2-Methoxyethoxy)ethoxyacetic acid
Uniqueness
2-(3-(2-Methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid is unique due to its naphthyridine ring system, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C14H16N2O5 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
2-[3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6-yl]propanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-9(14(18)19)16-4-3-12-11(13(16)17)7-10(8-15-12)21-6-5-20-2/h3-4,7-9H,5-6H2,1-2H3,(H,18,19) |
Clave InChI |
SPICRXVSTLSIHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N1C=CC2=C(C1=O)C=C(C=N2)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)


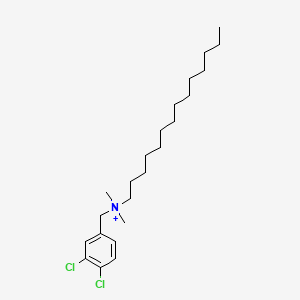
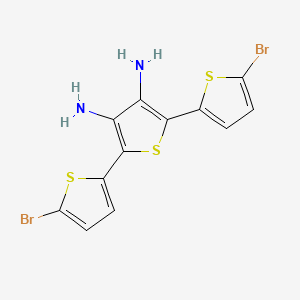
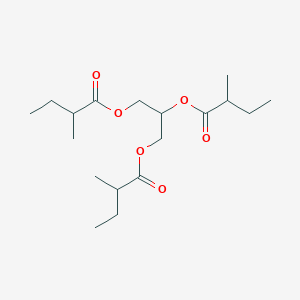
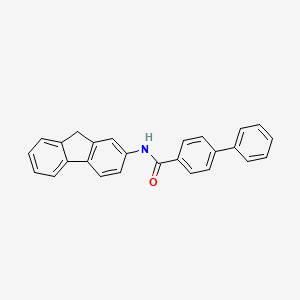

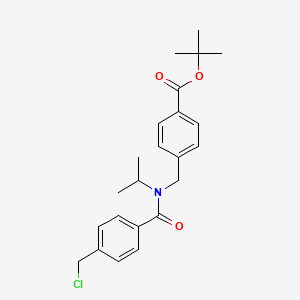
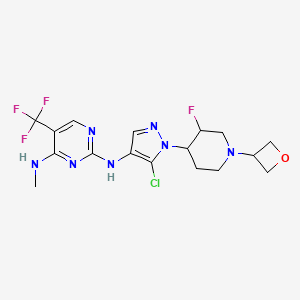
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
